molecular formula C16H18F3N3O3S B2973454 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 1797666-12-6

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide

Cat. No.: B2973454
CAS No.: 1797666-12-6
M. Wt: 389.39
InChI Key: VJAUKVGORFAHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide is a sophisticated chemical scaffold recognized for its role as a key intermediate in the synthesis of potent and selective BRAF kinase inhibitors (source) . The structural core of this molecule, featuring a 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole moiety linked to a benzenesulfonamide group, is a hallmark of compounds designed to target the ATP-binding site of the BRAF kinase, a critical signaling node in the MAPK/ERK pathway (source) . Dysregulation of this pathway, often through BRAF mutations, is a principal driver in several cancers, most notably melanoma (source) . Consequently, this compound is of high value in oncology research, particularly in the development of targeted therapies aimed at inhibiting aberrant BRAF signaling and suppressing tumor cell proliferation. Its utility extends to chemical biology studies where it is used to probe kinase function and to medicinal chemistry programs focused on optimizing the pharmacokinetic and pharmacodynamic properties of next-generation BRAF inhibitors (source) .

Properties

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O3S/c1-25-12-4-6-13(7-5-12)26(23,24)20-8-9-22-14(11-2-3-11)10-15(21-22)16(17,18)19/h4-7,10-11,20H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAUKVGORFAHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities. This article summarizes the available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical structure is characterized by the following properties:

PropertyValue
Molecular FormulaC16H20F3N3O2S
Molecular Weight369.41 g/mol
LogP3.5862
Polar Surface Area37.92 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Research indicates that compounds with similar structures often exhibit various biological activities through different mechanisms:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives have been shown to inhibit specific enzymes, such as carbonic anhydrase and various kinases, which play crucial roles in cellular signaling and metabolic processes.
  • Modulation of Signal Transduction Pathways : The pyrazole moiety is known for its ability to interact with signaling pathways, potentially affecting cellular proliferation and survival.
  • Antimicrobial Properties : Sulfonamides are traditionally recognized for their antibacterial activity, which may extend to this compound as well.

Anticancer Potential

Recent studies have focused on the anticancer properties of compounds similar to this compound. For instance:

  • PLK4 Inhibition : Compounds that inhibit Polo-like kinase 4 (PLK4) have shown promise in treating various cancers. This compound could potentially act as a PLK4 inhibitor, leading to reduced tumor growth in preclinical models .

Case Studies

  • Study on Antitumor Activity :
    • A study demonstrated that a related pyrazole compound exhibited significant antitumor activity against breast cancer cell lines, suggesting that modifications to the pyrazole structure can enhance efficacy against specific cancer types.
  • In Vivo Efficacy :
    • Animal models treated with sulfonamide derivatives showed a marked reduction in tumor size and improved survival rates compared to control groups, indicating the potential therapeutic effects of this class of compounds.

Comparison with Similar Compounds

Pyrazole Derivatives with Similar Substituents

Compound ID Structural Features Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound Pyrazole (5-cyclopropyl, 3-CF₃), ethyl-4-methoxybenzenesulfonamide ~402* Enhanced solubility via sulfonamide
Compound 191 () Pyrazole (5-cyclopropyl, 3-CF₃), acetamide, chloro, methylsulfonamido Not reported Atropisomer mixture; complex synthesis
Enamine Ltd () Pyrazole (5-cyclopropyl, 3-CF₃), chloroacetamide, propan-2-yl 284.74 Building block for drug discovery

Key Findings :

  • The target compound’s sulfonamide group likely improves aqueous solubility compared to acetamide analogs (e.g., Compound 191 and Enamine’s derivative), which may enhance bioavailability .
  • The 4-methoxybenzene substituent in the target compound could promote π-π stacking interactions with aromatic residues in target proteins, unlike halogenated or hydroxylated analogs (e.g., ’s fluorophenyl derivatives) .

Sulfonamide-Containing Pyrazole Derivatives

Compound ID Structural Features Molecular Weight (g/mol) Activity/Notes Reference
Example 53 () Pyrazolo[3,4-d]pyrimidine, fluorophenyl, chromenone, benzenesulfonamide 589.1 Anticancer candidate (in vitro testing)
Derivatives Pyrazole-phenyl-pyridine, benzenesulfonamide, 3-hydroxyphenyl ~500–600 (estimated) Kinase inhibitory effects

Key Findings :

  • The target compound lacks the pyrazolo[3,4-d]pyrimidine scaffold seen in Example 53, which may reduce kinase selectivity but simplify synthesis .

Therapeutic Target Variations

  • Goxalapladib () : A naphthyridine derivative with trifluoromethyl and methoxy groups, developed for atherosclerosis. Its larger structure (MW 718.80) and acetamide linkage contrast with the target’s compact sulfonamide design, highlighting divergent therapeutic applications .
  • and Compounds : Pyrazole derivatives with bromo or chloro substituents (e.g., 1005584-55-3) may exhibit altered electrophilic properties, affecting reactivity and target binding compared to the target’s cyclopropyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.